BC-1382

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

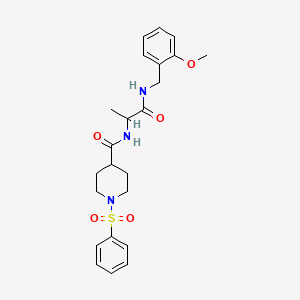

1-(benzenesulfonyl)-N-[1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5S/c1-17(22(27)24-16-19-8-6-7-11-21(19)31-2)25-23(28)18-12-14-26(15-13-18)32(29,30)20-9-4-3-5-10-20/h3-11,17-18H,12-16H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWXKFCEGKXUIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BC-1382

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-1382 is a novel small molecule inhibitor targeting the HECT domain E3 ubiquitin ligase, HECTD2. By specifically disrupting the interaction between HECTD2 and the Protein Inhibitor of Activated STAT 1 (PIAS1), this compound effectively prevents the ubiquitination and subsequent proteasomal degradation of PIAS1. This stabilization of PIAS1, a potent anti-inflammatory protein, leads to the suppression of pro-inflammatory signaling pathways, primarily the nuclear factor kappa B (NF-κB) pathway. This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on key signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols.

Core Mechanism of Action: Inhibition of HECTD2-Mediated PIAS1 Degradation

The primary mechanism of action of this compound is the potent and specific inhibition of the HECTD2 E3 ubiquitin ligase.[1][2] In inflammatory states, HECTD2 targets PIAS1 for ubiquitination, marking it for degradation by the proteasome.[1] This degradation of PIAS1 removes a critical negative regulator of inflammatory signaling, leading to an amplified inflammatory response.

This compound directly interferes with the HECTD2/PIAS1 interaction, preventing the transfer of ubiquitin to PIAS1.[1][2] This results in the stabilization and increased cellular levels of PIAS1, which can then exert its anti-inflammatory functions by inhibiting the activity of key transcription factors such as NF-κB and STATs.[1][3][4]

An important upstream event is the phosphorylation of PIAS1 by glycogen synthase kinase 3β (GSK3β), which creates a phosphodegron recognized by HECTD2.[1] This phosphorylation is a prerequisite for HECTD2-mediated ubiquitination.

Signaling Pathway

The signaling pathway affected by this compound is central to the innate immune response. Under inflammatory conditions (e.g., in response to lipopolysaccharide - LPS), GSK3β phosphorylates PIAS1, enabling its recognition by HECTD2. HECTD2 then polyubiquitinates PIAS1, leading to its degradation. The resulting decrease in PIAS1 levels allows for the activation of the NF-κB pathway, culminating in the transcription of pro-inflammatory cytokines and subsequent inflammation. This compound intervenes by blocking the HECTD2-PIAS1 interaction, thus preserving PIAS1 levels and dampening the inflammatory cascade.

Caption: Mechanism of action of this compound in inhibiting the HECTD2-mediated degradation of PIAS1.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

| In Vitro Activity | Value | Reference |

| IC₅₀ for HECTD2/PIAS1 interaction disruption | ≈ 5 nM | [2] |

| IC₅₀ for increasing PIAS1 protein level (non-stimulus) | ≈ 100 nM | [2] |

| Concentration for restoring LPS-induced PIAS1 degradation | 800 nM | [2] |

| In Vivo Efficacy in Mouse Models of Lung Injury | Dose and Administration | Effect | Reference |

| Pseudomonas aeruginosa (PA103)-induced lung injury | 10 mg/kg; intraperitoneal | Significantly decreased lavage protein concentrations, lavage cell counts, cell infiltrates, and lavage cytokine levels. | [2] |

| Lipopolysaccharide (LPS)-induced lung injury | 10 mg/kg; intraperitoneal | Significantly decreased lavage protein concentrations, lavage cell counts, cell infiltrates, and lavage cytokine levels. | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Ubiquitination Assay

This assay is designed to determine the ability of HECTD2 to ubiquitinate PIAS1 and the inhibitory effect of this compound.

Caption: Workflow for the in vitro ubiquitination assay.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, HECTD2 (E3 ligase), the PIAS1 substrate, and ubiquitin in a reaction buffer containing ATP.

-

Inhibitor Addition: Add this compound at various concentrations or a vehicle control (e.g., DMSO) to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Electrophoresis and Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Detection: Probe the membrane with a primary antibody specific for PIAS1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization: Visualize the bands corresponding to ubiquitinated PIAS1 using an enhanced chemiluminescence (ECL) detection system. A ladder of higher molecular weight bands above the unmodified PIAS1 indicates polyubiquitination.

NF-κB Reporter Assay

This cell-based assay measures the effect of this compound on NF-κB transcriptional activity.

Caption: Workflow for the NF-κB reporter assay.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a plasmid containing a firefly luciferase reporter gene driven by an NF-κB response element, along with a control plasmid constitutively expressing Renilla luciferase.

-

Pre-treatment: After transfection, pre-treat the cells with varying concentrations of this compound or a vehicle control for a defined period.

-

Stimulation: Induce NF-κB activation by treating the cells with an inflammatory stimulus such as LPS or tumor necrosis factor-alpha (TNF-α).

-

Cell Lysis: After the stimulation period, wash the cells and lyse them using a passive lysis buffer.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. A decrease in the normalized luciferase activity in this compound-treated cells compared to the vehicle control indicates inhibition of the NF-κB pathway.

Mouse Model of LPS-Induced Acute Lung Injury

This in vivo model is used to assess the efficacy of this compound in a preclinical model of inflammatory lung disease.

Caption: Workflow for the LPS-induced acute lung injury mouse model.

Protocol:

-

Animal Acclimatization: Acclimatize mice (e.g., C57BL/6) to the facility for at least one week before the experiment.

-

Drug Administration: Administer this compound (e.g., 10 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection at a specified time before LPS challenge.

-

Induction of Lung Injury: Anesthetize the mice and intratracheally instill a solution of LPS (e.g., from E. coli) to induce acute lung injury.

-

Monitoring: Monitor the animals for a predetermined period (e.g., 24 hours) for signs of distress.

-

Sample Collection: At the end of the experimental period, euthanize the mice and perform a bronchoalveolar lavage (BAL) to collect BAL fluid (BALF). Perfuse the lungs and collect lung tissue.

-

Analysis:

-

BALF Analysis: Perform total and differential cell counts on the BALF. Measure the total protein concentration as an indicator of lung permeability. Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Histology: Fix, embed, and section the lung tissue. Stain with hematoxylin and eosin (H&E) to assess inflammation and lung injury.

-

Immunoprecipitation and Western Blotting for HECTD2-PIAS1 Interaction

This protocol is used to confirm the interaction between HECTD2 and PIAS1 in a cellular context and to assess the disruptive effect of this compound.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T) and treat with this compound or vehicle control.

-

Cell Lysis: Lyse the cells in a suitable immunoprecipitation buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against either HECTD2 or PIAS1 overnight at 4°C. Add protein A/G-agarose beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Detection: Probe the membrane with antibodies against both HECTD2 and PIAS1 to detect the co-immunoprecipitated protein. A reduction in the amount of co-precipitated protein in the this compound-treated samples indicates disruption of the HECTD2-PIAS1 interaction.

Conclusion

This compound represents a targeted therapeutic approach for inflammatory diseases by specifically inhibiting the HECTD2 E3 ubiquitin ligase. Its mechanism of action, centered on the stabilization of the anti-inflammatory protein PIAS1, has been well-characterized in preclinical models. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in this novel anti-inflammatory agent. Further investigation into the therapeutic potential of this compound in various inflammatory and autoimmune conditions is warranted.

References

- 1. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Alleviation of gram-negative bacterial lung inflammation by targeting HECTD2 - Kapur - Annals of Translational Medicine [atm.amegroups.org]

- 4. HECTD2 one step closer to understand susceptibility for acute respiratory disease syndrome? - Vlaar - Annals of Translational Medicine [atm.amegroups.org]

An In-depth Technical Guide to the BC-1382 PIAS1 Stabilization Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the BC-1382-mediated stabilization of Protein Inhibitor of Activated STAT 1 (PIAS1). This compound is a potent and specific small molecule inhibitor of the HECT domain E3 ubiquitin ligase HECTD2. By disrupting the interaction between HECTD2 and PIAS1, this compound prevents the ubiquitination and subsequent proteasomal degradation of PIAS1, leading to its stabilization and accumulation. This pathway has significant implications for modulating inflammatory responses, making this compound a promising therapeutic candidate for inflammatory diseases.

Core Mechanism of Action

HECTD2 is an E3 ubiquitin ligase that targets PIAS1 for ubiquitination, marking it for degradation by the proteasome. This action of HECTD2 promotes inflammation by reducing the levels of the anti-inflammatory protein PIAS1. This compound directly interferes with the HECTD2-PIAS1 interaction, thereby inhibiting this process. The stabilization of PIAS1 allows it to exert its anti-inflammatory functions, primarily through the negative regulation of key pro-inflammatory signaling pathways such as NF-κB and STAT.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound and its effect on the PIAS1 pathway.

| Parameter | Value | Cell/System | Reference |

| This compound Activity | |||

| IC₅₀ (HECTD2/PIAS1 Interaction Disruption) | ≈ 5 nM | In vitro binding assay | |

| IC₅₀ (PIAS1 Protein Level Increase) | ≈ 100 nM | Non-stimulus condition | |

| Effective Concentration (LPS-induced PIAS1 Degradation Suppression) | 800 nM | Lipopolysaccharide (LPS)-stimulated cells | |

| In Vivo Efficacy (Mouse Models) | |||

| Dosage | 10 mg/kg (intraperitoneal injection) | PA103-stimulated and LPS-stimulated mice | |

| Effects | Significantly decreased lavage protein concentrations, cell counts, cell infiltrates, and cytokine levels | PA103-stimulated and LPS-stimulated mice |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

This compound PIAS1 Stabilization Pathway

Caption: this compound inhibits the HECTD2-PIAS1 interaction, preventing PIAS1 ubiquitination and degradation, thereby suppressing inflammatory signaling.

Experimental Workflow: Co-Immunoprecipitation to Verify HECTD2-PIAS1 Interaction

The Role of HECTD2 in Inflammation: A Technical Guide for Researchers

An In-depth Examination of the HECTD2-PIAS1 Axis and its Therapeutic Potential in Inflammatory Diseases

Abstract

HECT Domain E3 Ubiquitin Protein Ligase 2 (HECTD2) is emerging as a critical regulator of inflammatory responses. This technical guide provides a comprehensive overview of the biological function of HECTD2 in inflammation, with a primary focus on its role as a pro-inflammatory E3 ubiquitin ligase that targets the Protein Inhibitor of Activated STAT 1 (PIAS1) for degradation. Through the targeted degradation of the anti-inflammatory protein PIAS1, HECTD2 amplifies inflammatory signaling pathways, most notably the NF-κB pathway. This guide details the molecular mechanisms of HECTD2-mediated inflammation, presents quantitative data from key experimental findings, provides detailed experimental protocols for studying the HECTD2-PIAS1 axis, and visualizes the involved signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic targets for inflammatory diseases.

Core Concepts: HECTD2 as a Pro-Inflammatory E3 Ligase

HECTD2 is an E3 ubiquitin-protein ligase that plays a pivotal role in the innate immune system by promoting inflammation. Its primary mechanism of action in this context is the ubiquitination and subsequent proteasomal degradation of PIAS1, a potent anti-inflammatory protein. PIAS1 negatively regulates key inflammatory pathways, including the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) and the nuclear factor κB (NF-κB) pathways.

The targeted degradation of PIAS1 by HECTD2 is initiated by the phosphorylation of PIAS1 by glycogen synthase kinase 3β (GSK3β), which creates a phosphodegron recognized by HECTD2. By mediating the degradation of PIAS1, HECTD2 effectively removes a critical brake on inflammatory signaling, leading to an amplified inflammatory response characterized by the increased production of pro-inflammatory cytokines. This pathway has been particularly implicated in the context of lung inflammation and acute respiratory distress syndrome (ARDS).

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on HECTD2's role in inflammation.

Table 1: Effect of HECTD2 on PIAS1 Protein Stability

| Experimental Condition | Outcome | Quantitative Measurement |

| HECTD2 Overexpression | Decreased PIAS1 half-life | PIAS1 half-life reduced from >8 hours to ~4 hours |

| HECTD2 Knockdown (shRNA) | Increased PIAS1 half-life | PIAS1 half-life extended to >8 hours |

Table 2: Functional Analysis of HECTD2A19P Polymorphism

| Feature | HECTD2WT | HECTD2A19P |

| Subcellular Localization | Nuclear/Cytosolic | Predominantly Cytosolic |

| PIAS1 Degradation | Induces PIAS1 degradation | Fails to induce PIAS1 degradation |

| NF-κB Promoter Activity | Markedly increases NF-κB activity | No significant change in NF-κB activity |

| In vivo Lung Inflammation | Augments PA103-induced lung injury | Does not augment PA103-induced lung injury |

Table 3: Efficacy of HECTD2 Inhibitor BC-1382

| Parameter | Effect of this compound | Quantitative Measurement |

| HECTD2/PIAS1 Interaction | Disrupts interaction | IC50 ≈ 5 nM |

| PIAS1 Protein Level | Increases PIAS1 levels | IC50 ≈ 100 nM |

| LPS-induced Lung Injury | Attenuates injury | Significantly decreased lavage protein and cell counts |

| PA103-induced Lung Injury | Attenuates injury | Significantly decreased lavage protein and cell counts |

Table 4: Impact of HECTD2 Knockdown in a Mouse Model of Pseudomonas aeruginosa-induced Lung Injury

| Parameter | Control shRNA | HECTD2 shRNA | Percent Change |

| Lavage Protein (µg/ml) | ~1200 | ~600 | ~50% decrease |

| Lavage Cell Count (x104) | ~100 | ~40 | ~60% decrease |

| Lavage TNF-α (pg/ml) | ~2500 | ~1000 | ~60% decrease |

| Lavage IL-6 (pg/ml) | ~1500 | ~500 | ~67% decrease |

Signaling and Experimental Workflow Diagrams

HECTD2-Mediated Pro-Inflammatory Signaling Pathway

Caption: HECTD2-mediated pro-inflammatory signaling pathway.

Experimental Workflow: In Vitro Ubiquitination Assay

Caption: Workflow for in vitro ubiquitination of PIAS1 by HECTD2.

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for Co-Immunoprecipitation of HECTD2 and PIAS1.

Detailed Experimental Protocols

In Vitro Ubiquitination Assay for HECTD2-mediated PIAS1 Ubiquitination

This protocol is adapted from standard in vitro ubiquitination assays and the methodology described by Coon et al. (2015).

Materials:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant human ubiquitin

-

Recombinant purified HECTD2 protein

-

Recombinant purified PIAS1 protein (substrate)

-

10X Ubiquitination reaction buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)

-

10X ATP regeneration solution (100 mM ATP, 1 M creatine phosphate, 1 mg/ml creatine kinase)

-

4X SDS-PAGE sample buffer

-

Primary antibodies: anti-PIAS1, anti-ubiquitin

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Prepare the 1X ubiquitination reaction buffer by diluting the 10X stock with nuclease-free water.

-

Set up the ubiquitination reactions in a total volume of 30-50 µL. A typical reaction mixture includes:

-

100 ng E1 enzyme

-

200 ng E2 enzyme

-

1-2 µg ubiquitin

-

500 ng recombinant PIAS1

-

200-500 ng recombinant HECTD2 (or mock control)

-

1X Ubiquitination reaction buffer

-

1X ATP regeneration solution

-

-

Assemble the reaction mixtures on ice, adding the ATP solution last to initiate the reaction.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Terminate the reactions by adding 4X SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-PIAS1 or anti-ubiquitin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the polyubiquitinated PIAS1 as a high molecular weight smear by chemiluminescence.

Co-Immunoprecipitation of HECTD2 and PIAS1 from Cell Lysates

This protocol is based on standard co-immunoprecipitation procedures and the methods used in the key HECTD2 literature.

Materials:

-

Cells co-expressing tagged HECTD2 and PIAS1 (or endogenous proteins)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody for immunoprecipitation (e.g., anti-HECTD2 or anti-tag)

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE sample buffer)

-

Primary antibodies for Western blotting (e.g., anti-PIAS1, anti-HECTD2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

-

Collect the pre-cleared lysate after pelleting the beads.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (or isotype control IgG) for 2-4 hours or overnight at 4°C on a rotator.

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the protein of interest (e.g., anti-PIAS1) and the immunoprecipitated protein (e.g., anti-HECTD2).

NF-κB Luciferase Reporter Assay

This protocol is a standard method to measure NF-κB activation and is relevant to the findings on HECTD2's pro-inflammatory function.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Expression plasmids for HECTD2, PIAS1, or relevant shRNAs

-

Transfection reagent

-

Inflammatory stimulus (e.g., LPS, TNF-α)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 24-well plate.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid, the Renilla luciferase control plasmid, and the expression plasmids of interest (e.g., HECTD2, PIAS1 shRNA).

-

24 hours post-transfection, treat the cells with the inflammatory stimulus (e.g., 1 µg/ml LPS) for 6-8 hours.

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Express the results as fold induction over the unstimulated control.

Mouse Model of LPS-Induced Acute Lung Injury

This is a widely used model to study lung inflammation and was employed to evaluate the in vivo effects of HECTD2 modulation.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, endotoxin-free saline

-

Anesthesia (e.g., isoflurane)

-

Intratracheal instillation device

Procedure:

-

Anesthetize the mice.

-

Intratracheally instill a sublethal dose of LPS (e.g., 1-5 mg/kg) in a small volume of sterile saline (e.g., 50 µL). Control mice receive saline only.

-

At a specified time point post-instillation (e.g., 24 hours), euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.

-

Analyze the BAL fluid for total and differential cell counts, and protein concentration (as a measure of lung permeability).

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid by ELISA.

-

Harvest the lungs for histological analysis (e.g., H&E staining) to assess inflammation and injury, or for Western blotting to analyze protein levels.

Conclusion and Future Directions

HECTD2 is a key pro-inflammatory E3 ligase that promotes inflammation by targeting the anti-inflammatory protein PIAS1 for degradation. This action unleashes NF-κB and other pro-inflammatory signaling pathways, contributing to the pathogenesis of inflammatory diseases such as ARDS. The existence of a naturally occurring loss-of-function polymorphism, HECTD2A19P, and the development of a potent small-molecule inhibitor, this compound, highlight the therapeutic potential of targeting HECTD2.

Future research should focus on further elucidating the full range of HECTD2 substrates and its role in other inflammatory conditions. The development and clinical translation of HECTD2 inhibitors represent a promising avenue for the treatment of a variety of inflammatory disorders. This guide provides a foundational resource for researchers aiming to contribute to this exciting field.

In-Depth Technical Guide: BC-1382 (CAS No. 1013753-99-5), a Novel HECTD2 E3 Ligase Inhibitor for Anti-Inflammatory Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research applications of BC-1382 (CAS No. 1013753-99-5), a potent and specific small molecule inhibitor of the HECTD2 E3 ubiquitin ligase. By disrupting the interaction between HECTD2 and its substrate, Protein Inhibitor of Activated STAT1 (PIAS1), this compound leads to the stabilization of PIAS1, a key negative regulator of inflammatory signaling pathways. This guide details the mechanism of action of this compound, its quantitative biochemical and cellular activities, and its demonstrated efficacy in preclinical models of acute lung inflammation. Detailed experimental protocols and visualizations of the relevant signaling pathways are provided to facilitate further research and development of this promising anti-inflammatory agent.

Introduction to this compound

This compound is a small molecule identified as N-[(1S)-2-[[(2-methoxyphenyl)methyl]amino]-1-methyl-2-oxoethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide[1][2]. It has emerged as a critical tool for studying the role of the HECTD2 E3 ubiquitin ligase in inflammatory processes. HECTD2 has been identified as a proinflammatory enzyme that targets the anti-inflammatory protein PIAS1 for ubiquitination and subsequent proteasomal degradation[3][4]. By inhibiting this interaction, this compound effectively increases the cellular levels of PIAS1, thereby suppressing downstream inflammatory signaling cascades, most notably the NF-κB pathway[3].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1013753-99-5 | [1][5][6][7] |

| Molecular Formula | C23H29N3O5S | [1][3][7] |

| Molecular Weight | 459.6 g/mol | [1][3] |

| Appearance | White to off-white solid | [5] |

| Solubility | DMSO: Sparingly soluble (1-10 mg/ml), Ethanol: Sparingly soluble (1-10 mg/ml) | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by specifically targeting the HECTD2 E3 ubiquitin ligase. HECTD2 mediates the polyubiquitination of PIAS1, marking it for degradation by the proteasome. PIAS1 is a crucial negative regulator of proinflammatory transcription factors, including NF-κB and STAT1. By inhibiting the HECTD2-PIAS1 interaction, this compound stabilizes PIAS1, leading to the suppression of inflammatory gene expression.

Figure 1: Signaling pathway illustrating the mechanism of action of this compound.

Quantitative Data

The potency of this compound has been quantified in various assays, demonstrating its high affinity and cellular activity.

| Assay | Parameter | Value | Reference |

| HECTD2/PIAS1 Interaction | IC50 | ~5 nM | [1][4][5][6] |

| PIAS1 Protein Stabilization | IC50 | ~100 nM | [4][5] |

| Restoration of PIAS1 levels (LPS-induced degradation) | Concentration | 800 nM | [4][5] |

| In vivo efficacy (mouse models of lung inflammation) | Dosage | 10 mg/kg | [1][4][5] |

Experimental Protocols

In Vitro HECTD2/PIAS1 Interaction Pull-Down Assay (Determination of IC50)

This protocol is a generalized procedure based on standard pull-down assay methodologies and the specific details reported for this compound[1][3].

Objective: To determine the concentration of this compound required to inhibit 50% of the interaction between HECTD2 and PIAS1 in vitro.

Materials:

-

Purified recombinant HECTD2 protein (e.g., His-tagged)

-

Purified recombinant PIAS1 protein (e.g., GST-tagged)

-

Glutathione-sepharose beads

-

This compound stock solution (in DMSO)

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, protease inhibitors)

-

Wash buffer (Binding buffer with a higher salt concentration, e.g., 300 mM NaCl)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-His and anti-GST antibodies

Procedure:

-

Immobilization of Bait Protein: Incubate a defined amount of GST-PIAS1 with glutathione-sepharose beads in binding buffer for 1-2 hours at 4°C with gentle rotation.

-

Washing: Wash the beads three times with wash buffer to remove unbound protein.

-

Pre-incubation with Inhibitor: Resuspend the beads in binding buffer and add varying concentrations of this compound (or DMSO as a vehicle control). Incubate for 30 minutes at 4°C.

-

Addition of Prey Protein: Add a defined amount of His-HECTD2 to each reaction and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads five times with wash buffer to remove unbound HECTD2.

-

Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-His antibody to detect the amount of HECTD2 pulled down.

-

Quantification and IC50 Calculation: Quantify the band intensities of HECTD2. The amount of HECTD2 pulled down in the presence of this compound is expressed as a percentage of the amount pulled down in the vehicle control. The IC50 is calculated by fitting the data to a dose-response curve.

Figure 2: Experimental workflow for the in vitro pull-down assay.

In Vivo Mouse Model of LPS-Induced Acute Lung Inflammation

This protocol is a composite based on published studies of this compound and general procedures for inducing acute lung injury in mice[1][4][5].

Objective: To evaluate the efficacy of this compound in reducing lung inflammation in a mouse model of acute lung injury induced by lipopolysaccharide (LPS).

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle for this compound (e.g., DMSO, PEG300, Tween-80, saline)

-

Anesthetics (e.g., ketamine/xylazine)

-

Phosphate-buffered saline (PBS)

-

Reagents for bronchoalveolar lavage (BAL) fluid analysis (cell counting, cytokine ELISA kits)

-

Reagents for lung histology (formalin, paraffin, H&E staining reagents)

Procedure:

-

Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

-

Treatment Groups: Divide mice into experimental groups (e.g., Sham, LPS + Vehicle, LPS + this compound).

-

This compound Administration: Administer this compound (10 mg/kg) or vehicle via intraperitoneal injection at a specified time point before or concurrently with the LPS challenge[1][4][5].

-

LPS Challenge: Anesthetize the mice and intratracheally instill a sublethal dose of LPS (e.g., 2.5 mg/kg in 50 µL of sterile saline). The sham group receives sterile saline only.

-

Monitoring: Monitor the animals for signs of distress.

-

Sample Collection: At a predetermined time point post-LPS challenge (e.g., 18-24 hours), euthanize the mice.

-

Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a known volume of PBS into the lungs via a tracheal cannula.

-

BAL Fluid Analysis:

-

Determine the total and differential cell counts in the BAL fluid.

-

Measure the concentration of proinflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA.

-

Measure total protein concentration as an indicator of lung permeability.

-

-

Lung Histology: Perfuse the lungs and fix them in 10% formalin. Embed the lung tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and lung injury.

Figure 3: Experimental workflow for the in vivo mouse model of LPS-induced lung inflammation.

Conclusion

This compound is a valuable research tool for investigating the role of the HECTD2-PIAS1 axis in inflammation. Its high potency and specificity make it a promising candidate for further development as a therapeutic agent for inflammatory diseases, particularly those characterized by excessive NF-κB activation. The data and protocols presented in this guide are intended to support researchers in designing and conducting experiments to further elucidate the biological functions of HECTD2 and the therapeutic potential of its inhibition.

References

- 1. Non-invasive Intratracheal Instillation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.upenn.edu [med.upenn.edu]

- 3. researchgate.net [researchgate.net]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 7. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]

BC-1382: A Novel Inhibitor of HECTD2 E3 Ligase with Therapeutic Potential in Innate Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BC-1382 is a potent and specific small-molecule inhibitor of the HECT domain E3 ubiquitin ligase HECTD2. By disrupting the interaction between HECTD2 and its substrate, the anti-inflammatory protein PIAS1 (Protein Inhibitor of Activated STAT 1), this compound effectively stabilizes PIAS1 levels, leading to the suppression of pro-inflammatory signaling pathways. This whitepaper provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and its role in modulating innate immune responses. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of immunology, inflammation, and drug development.

Introduction to this compound and its Target: The HECTD2-PIAS1 Axis

The innate immune system, while crucial for host defense, can trigger excessive inflammation, leading to conditions like acute respiratory distress syndrome (ARDS) if left unchecked. A key regulator in this process is the E3 ubiquitin ligase HECTD2, which has been identified as a pro-inflammatory protein. HECTD2 targets the anti-inflammatory protein PIAS1 for ubiquitination and subsequent proteasomal degradation.[1] PIAS1 is a critical negative regulator of several inflammatory pathways, including the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) and the nuclear factor κB (NF-κB) pathways.[1]

This compound was developed as a small-molecule inhibitor that specifically targets HECTD2.[1] By inhibiting HECTD2, this compound prevents the degradation of PIAS1, thereby restoring its anti-inflammatory function and attenuating cytokine-driven inflammation.[1][2] This targeted approach presents a promising therapeutic strategy for inflammatory diseases characterized by overactive innate immune responses.

Mechanism of Action: The HECTD2/PIAS1 Signaling Pathway

The signaling pathway involving HECTD2 and PIAS1 is a critical checkpoint in the regulation of innate immunity. Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS), HECTD2 is activated and targets PIAS1 for degradation. This relieves the inhibition on pro-inflammatory transcription factors like NF-κB, leading to the production of inflammatory cytokines. This compound intervenes in this pathway by directly inhibiting HECTD2, which disrupts its interaction with PIAS1. This leads to the stabilization and accumulation of PIAS1, which in turn suppresses the inflammatory cascade.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| In Vitro Efficacy of this compound | |

| Parameter | Value |

| HECTD2/PIAS1 Interaction Disruption (IC₅₀) | ≈ 5 nM[2] |

| PIAS1 Protein Level Increase (IC₅₀) | ≈ 100 nM[2] |

| Restoration of PIAS1 Levels (LPS-induced degradation) | 800 nM[2] |

| In Vivo Efficacy of this compound in a Mouse Model of Lung Inflammation | |

| Model | Lipopolysaccharide (LPS) and Pseudomonas aeruginosa (PA103) induced lung inflammation[2] |

| Dosage | 10 mg/kg (intraperitoneal injection)[2] |

| Observed Effects | - Significantly decreased lavage protein concentrations[2]- Significantly decreased lavage cell counts[2]- Significantly decreased cell infiltrates[2]- Significantly decreased lavage cytokine levels[2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro HECTD2/PIAS1 Interaction Assay

This assay is designed to quantify the ability of this compound to disrupt the interaction between HECTD2 and PIAS1.

-

Materials:

-

Recombinant purified HECTD2 and PIAS1 proteins

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Tween-20)

-

Detection reagents (e.g., AlphaLISA beads)

-

-

Protocol:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add recombinant HECTD2 and PIAS1 proteins.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for 1 hour to allow for protein-protein interaction and inhibitor binding.

-

Add acceptor and donor beads (e.g., AlphaLISA) and incubate in the dark for 1 hour.

-

Read the plate on a suitable plate reader to measure the proximity-based signal.

-

Calculate the IC₅₀ value by plotting the signal against the inhibitor concentration.

-

In Vitro Ubiquitination Assay

This assay assesses the ability of HECTD2 to ubiquitinate PIAS1 and the inhibitory effect of this compound.

-

Materials:

-

Recombinant E1 activating enzyme, E2 conjugating enzyme, HECTD2 (E3 ligase), and PIAS1 (substrate)

-

Ubiquitin

-

ATP

-

This compound

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-PIAS1 and anti-ubiquitin antibodies

-

-

Protocol:

-

Set up the ubiquitination reaction by combining E1, E2, HECTD2, PIAS1, ubiquitin, and ATP in the reaction buffer.

-

In parallel reactions, add increasing concentrations of this compound or a vehicle control.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with anti-PIAS1 or anti-ubiquitin antibodies to visualize the ubiquitination of PIAS1. A ladder of higher molecular weight bands indicates polyubiquitination.

-

Cycloheximide (CHX) Chase Assay for PIAS1 Stability

This assay determines the effect of this compound on the half-life of the PIAS1 protein.

-

Materials:

-

Cell line expressing endogenous or overexpressed PIAS1 (e.g., human peripheral blood mononuclear cells - PBMCs)

-

Cycloheximide (CHX)

-

This compound

-

Cell lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-PIAS1 antibody

-

-

Protocol:

-

Treat the cells with this compound or vehicle control for a predetermined time.

-

Add cycloheximide to the cell culture medium to inhibit new protein synthesis.

-

Collect cell lysates at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

-

Perform Western blotting on the cell lysates using an anti-PIAS1 antibody.

-

Quantify the PIAS1 band intensity at each time point and normalize to a loading control (e.g., actin).

-

Plot the remaining PIAS1 protein levels against time to determine the protein half-life in the presence and absence of this compound.

-

Experimental Workflow: In Vivo Mouse Model of Lung Inflammation

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of acute lung injury.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of inflammatory diseases driven by excessive innate immune activation. Its specific mechanism of action, involving the inhibition of the HECTD2 E3 ligase and subsequent stabilization of the anti-inflammatory protein PIAS1, offers a targeted approach to modulating these pathological processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other molecules targeting the HECTD2-PIAS1 axis. Continued investigation into the therapeutic potential of this novel inhibitor is warranted.

References

Initial Studies on the Anti-inflammatory Properties of BC-1382: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial preclinical studies on BC-1382, a novel small-molecule inhibitor with significant anti-inflammatory properties. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental designs.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting the HECT domain E3 ubiquitin ligase HECTD2.[1][2][3][4] It specifically inhibits the interaction between HECTD2 and the Protein Inhibitor of Activated STAT 1 (PIAS1), a potent anti-inflammatory protein.[1][2][5] Under inflammatory conditions, HECTD2 ubiquitinates PIAS1, marking it for proteasomal degradation.[2][3][4] By disrupting the HECTD2/PIAS1 interaction, this compound prevents the degradation of PIAS1, thereby enhancing its anti-inflammatory activity.[2][3][4][5] This ultimately leads to the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Description |

| IC₅₀ (HECTD2/PIAS1 Interaction) | ≈ 5 nM | Concentration of this compound required to inhibit 50% of the interaction between HECTD2 and PIAS1.[1] |

| IC₅₀ (PIAS1 Protein Level Increase) | ≈ 100 nM | Concentration of this compound required to achieve a 50% increase in PIAS1 protein levels in a non-stimulus condition.[1] |

| PIAS1 Degradation Suppression | 800 nM | Concentration of this compound that suppresses LPS-induced PIAS1 degradation and restores PIAS1 protein levels.[1] |

Table 2: In Vivo Efficacy of this compound in Mouse Models of Lung Inflammation

| Model | Treatment | Key Findings |

| LPS-induced Lung Inflammation | This compound (10 mg/kg; intraperitoneal injection) | Significantly decreased lavage protein concentrations, lavage cell counts, cell infiltrates, and lavage cytokine levels.[1] |

| Pseudomonas aeruginosa (PA103)-stimulated Lung Inflammation | This compound (10 mg/kg; intraperitoneal injection) | Significantly decreased lavage protein concentrations, lavage cell counts, cell infiltrates, and lavage cytokine levels.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

In Vitro Ubiquitination Assay

-

Objective: To determine if HECTD2 directly ubiquitinates PIAS1.

-

Method:

-

V5-tagged PIAS1 was used as the substrate.

-

Wild-type HECTD2 or a mutant (A19P) was used as the E3 ligase.

-

The components were combined in an in vitro reaction mixture containing ubiquitin, E1 and E2 enzymes, and ATP.

-

The reaction was incubated to allow for ubiquitination.

-

The products were analyzed by immunoblotting with an anti-V5 antibody to detect polyubiquitinated PIAS1.[3]

-

Co-immunoprecipitation of Endogenous PIAS1 and HECTD2

-

Objective: To confirm the interaction between endogenous PIAS1 and HECTD2 in a cellular context.

-

Method:

-

Cell lysates were prepared from relevant cells.

-

An antibody against PIAS1 was used to immunoprecipitate endogenous PIAS1 from the lysate.

-

The immunoprecipitated complex was captured using protein A/G beads.

-

The beads were washed to remove non-specific binding.

-

The presence of HECTD2 in the immunoprecipitated complex was detected by immunoblotting with an anti-HECTD2 antibody.[2]

-

In Vivo Mouse Models of Acute Lung Injury

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

-

Method:

-

Mice were administered this compound at a dose of 10 mg/kg via intraperitoneal injection.[1]

-

Acute lung injury was induced by either intratracheal instillation of lipopolysaccharide (LPS) or Pseudomonas aeruginosa (strain PA103).[1][2]

-

At a specified time point after induction of injury, bronchoalveolar lavage (BAL) was performed to collect fluid and cells from the lungs.

-

The BAL fluid was analyzed for total protein concentration, total and differential cell counts, and levels of pro-inflammatory cytokines (e.g., IL-1, IL-6).[1][2]

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in inhibiting inflammation.

Experimental Workflow for In Vivo Studies

Caption: Workflow for in vivo evaluation of this compound.

References

The Therapeutic Potential of BC-1382: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-1382 is a novel small-molecule inhibitor of the HECT domain E3 ubiquitin ligase, HECTD2. By specifically disrupting the interaction between HECTD2 and its substrate, the Protein Inhibitor of Activated STAT (PIAS1), this compound prevents the ubiquitination and subsequent proteasomal degradation of PIAS1. This mechanism leads to the stabilization and accumulation of PIAS1, a key negative regulator of inflammatory signaling pathways, including STAT and NF-κB. Preclinical evidence strongly suggests the therapeutic potential of this compound in inflammatory conditions, particularly in acute lung injury, and indicates a possible role in cancer therapy. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to the investigation of this compound.

Core Mechanism of Action

This compound functions as a potent and specific inhibitor of the HECTD2 E3 ubiquitin ligase.[1] Its primary molecular target is the interaction between HECTD2 and PIAS1.[2][3] In inflammatory states, HECTD2 targets PIAS1 for ubiquitination, leading to its degradation.[4][5] This degradation removes a critical brake on pro-inflammatory signaling pathways. This compound intervenes by binding to HECTD2, preventing it from interacting with and ubiquitinating PIAS1.[4] The resulting stabilization and increased half-life of PIAS1 protein enhances the suppression of inflammatory cascades mediated by STAT and NF-κB.[4][5]

Signaling Pathway

Caption: Mechanism of this compound in mitigating inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell/System | Reference |

| IC50 (HECTD2/PIAS1 Interaction) | ≈ 5 nM | In vitro binding assay | [1][3][6] |

| IC50 (PIAS1 Protein Level Increase) | ≈ 100 nM | Non-stimulus condition | [3][5] |

| Effective Concentration (PIAS1 Restoration) | 800 nM | LPS-stimulated cells | [3][5] |

Table 2: In Vivo Efficacy of this compound in Murine Models of Lung Injury

| Model | Dosage | Key Findings | Reference |

| LPS-induced Lung Injury | 10 mg/kg (i.p.) | Significantly decreased lavage protein, cell counts, and cytokines. | [3] |

| Pseudomonas aeruginosa-induced Pneumonia | 10 mg/kg (i.p.) | Significantly decreased lavage protein, cell counts, and cell infiltrates. | [3][4] |

Table 3: Effects of this compound on Melanoma Cell Proliferation

| Cell Line | Treatment | Effect | Reference |

| Braf V600E | 200 µM this compound | 4.8-fold reduction in cell accumulation over 5 days. | [7] |

| HCmel31 | 200 µM this compound | 2.0-fold reduction in cell accumulation over 5 days. | [7] |

| HCmel31 (HECTD2 overexpressing) | 200 µM this compound | 16.3-fold reduction in cell accumulation over 5 days. | [7] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro HECTD2 Inhibition Assay

Objective: To determine the concentration at which this compound inhibits the interaction between HECTD2 and PIAS1.

Protocol:

-

Immunoprecipitate HECTD2 protein from cell lysates (e.g., MLE cells) using an anti-HECTD2 antibody and capture with Protein A/G beads.[5]

-

Wash the HECTD2-bound beads extensively.

-

Incubate the beads with varying concentrations of this compound (e.g., 10⁻⁴ to 10 µM) to allow for binding to HECTD2.[5]

-

Introduce purified PIAS1 protein and incubate overnight with the drug-bound HECTD2 beads.[5]

-

Wash the beads to remove unbound PIAS1.

-

Elute the bound proteins and resolve them using SDS-PAGE.

-

Perform immunoblotting to detect the amount of PIAS1 that co-immunoprecipitated with HECTD2 at each this compound concentration.

-

Quantify the relative amount of bound PIAS1 to determine the IC50 value.

Animal Model of Pseudomonas aeruginosa-induced Pneumonia

Objective: To evaluate the in vivo efficacy of this compound in a model of bacterial pneumonia.

Protocol:

-

Induce pneumonia in mice via intratracheal instillation of Pseudomonas aeruginosa (e.g., PA103 strain).

-

Administer this compound at a dose of 10 mg/kg via intraperitoneal injection.[3]

-

After a specified time (e.g., 18 hours), euthanize the mice and perform bronchoalveolar lavage (BAL).[4]

-

Analyze the BAL fluid for total protein concentration, total cell counts, and differential cell counts to assess lung injury and inflammation.[3]

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BAL fluid using ELISA.[3][4]

-

Process lung tissue for histological analysis to evaluate cellular infiltration and lung damage.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound efficacy in vivo.

Therapeutic Potential and Future Directions

The existing preclinical data strongly support the therapeutic potential of this compound as an anti-inflammatory agent. Its novel mechanism of action, targeting a specific E3 ligase to bolster an endogenous anti-inflammatory protein, offers a promising alternative to broad-spectrum immunosuppressants.[4][5] The efficacy demonstrated in models of severe lung inflammation suggests its potential utility in treating conditions like acute respiratory distress syndrome (ARDS).[5][8]

Furthermore, the observed effects on melanoma cell proliferation indicate a potential role for HECTD2 inhibition in oncology.[7][9] HECTD2 has been implicated in driving the cell cycle and promoting immune evasion in melanoma.[9]

Future research should focus on:

-

Pharmacokinetics and Safety: Comprehensive in vivo studies are needed to characterize the safety profile and pharmacokinetic properties of this compound.[4]

-

Clinical Trials: The promising preclinical data warrant the initiation of clinical trials to evaluate the safety and efficacy of this compound in relevant patient populations.

-

Exploration of Other Indications: Given the central role of inflammation in numerous diseases, the therapeutic potential of this compound should be investigated in other inflammatory and autoimmune disorders.

-

Oncological Applications: Further investigation into the role of HECTD2 in various cancers and the potential of this compound as a cancer therapeutic, both as a monotherapy and in combination with other treatments, is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy Befetupitant (EVT-261234) | 290296-68-3 [evitachem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Alleviation of gram-negative bacterial lung inflammation by targeting HECTD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for BC-1382 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-1382 is a potent and specific small-molecule inhibitor of the HECT domain E3 ubiquitin ligase HECTD2. It functions by disrupting the interaction between HECTD2 and its substrate, the protein inhibitor of activated STAT 1 (PIAS1), with an IC50 of approximately 5 nM.[1] This inhibition leads to the stabilization and increased levels of PIAS1, which in turn suppresses proinflammatory signaling pathways, such as NF-κB.[2][3] Preclinical studies have demonstrated the anti-inflammatory activity of this compound in in vivo models of acute lung injury induced by lipopolysaccharide (LPS) and Pseudomonas aeruginosa.[2] These application notes provide detailed protocols for utilizing this compound in in vivo experimental settings to investigate its therapeutic potential.

Mechanism of Action: HECTD2-PIAS1 Signaling Pathway

HECTD2 is an E3 ubiquitin ligase that targets PIAS1 for ubiquitination and subsequent proteasomal degradation. PIAS1 is a negative regulator of multiple inflammatory pathways, including the NF-κB signaling cascade. By promoting the degradation of PIAS1, HECTD2 enhances inflammatory responses.[2][3]

This compound inhibits HECTD2, preventing the ubiquitination and degradation of PIAS1. The resulting accumulation of PIAS1 suppresses the activation of NF-κB and downstream inflammatory cytokine production, thereby attenuating the inflammatory response.[2]

Caption: HECTD2-PIAS1 signaling pathway and the inhibitory action of this compound.

In Vivo Experimental Data Summary

The following table summarizes the quantitative data from in vivo studies of this compound in mouse models of acute lung injury.

| Model | Treatment | Parameter | Result | Reference |

| LPS-induced lung injury | This compound (10 mg/kg, i.p.) | Lavage Protein Concentration | Significantly decreased | [1] |

| LPS-induced lung injury | This compound (10 mg/kg, i.p.) | Lavage Cell Counts | Significantly decreased | [1] |

| LPS-induced lung injury | This compound (10 mg/kg, i.p.) | Lavage Cytokine Levels | Significantly decreased | [1] |

| P. aeruginosa (PA103)-stimulated lung injury | This compound (10 mg/kg, i.p.) | Lavage Protein Concentration | Significantly decreased | [1] |

| P. aeruginosa (PA103)-stimulated lung injury | This compound (10 mg/kg, i.p.) | Lavage Cell Counts | Significantly decreased | [1] |

| P. aeruginosa (PA103)-stimulated lung injury | This compound (10 mg/kg, i.p.) | Cell Infiltrates | Significantly decreased | [1] |

| P. aeruginosa (PA103)-stimulated lung injury | This compound (10 mg/kg, i.p.) | Lavage Cytokine Levels | Significantly decreased | [1] |

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for In Vivo Administration

This protocol describes the preparation of a 2.08 mg/mL working solution of this compound for intraperitoneal injection in mice.[1] It is recommended to prepare the working solution fresh on the day of use.[1]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl in ddH₂O)

Procedure:

-

Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

-

To prepare a 1 mL working solution, add the solvents sequentially as follows:

-

Add 100 µL of the 20.8 mg/mL this compound stock solution to 400 µL of PEG300. Mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

-

Ensure the final solution is clear. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 2: LPS-Induced Acute Lung Injury Model in Mice

This protocol outlines the induction of acute lung injury using lipopolysaccharide (LPS) and treatment with this compound.

References

Application Notes and Protocols for BC-1382 in a Mouse Model of Lung Injury

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-1382 is a potent and specific small-molecule inhibitor of the E3 ubiquitin ligase HECTD2. It functions by disrupting the interaction between HECTD2 and the Protein Inhibitor of Activated STAT 1 (PIAS1), a key negative regulator of inflammatory pathways. This inhibition leads to the stabilization and increased levels of PIAS1, which in turn suppresses pro-inflammatory signaling cascades, primarily the NF-κB pathway.[1][2][3] These characteristics make this compound a promising therapeutic candidate for mitigating the severe inflammation associated with acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[2] This document provides detailed application notes and experimental protocols for the utilization of this compound in a lipopolysaccharide (LPS)-induced mouse model of acute lung injury.

Mechanism of Action: The HECTD2-PIAS1-NF-κB Signaling Pathway

In the context of lung inflammation, the E3 ubiquitin ligase HECTD2 targets PIAS1 for ubiquitination and subsequent proteasomal degradation.[2][4] The degradation of PIAS1 removes its inhibitory effect on the NF-κB signaling pathway, leading to the activation of NF-κB and the transcription of pro-inflammatory cytokines. This compound specifically inhibits HECTD2, preventing the degradation of PIAS1.[1][2] The resulting accumulation of PIAS1 effectively dampens NF-κB activation and reduces the production of inflammatory mediators, thereby ameliorating lung injury.[3]

Data Presentation: Efficacy of this compound in LPS-Induced Lung Injury

The following tables summarize the quantitative effects of this compound in a mouse model of LPS-induced acute lung injury.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| IC₅₀ (HECTD2/PIAS1 Interaction) | ≈ 5 nM | [1] |

| IC₅₀ (PIAS1 Protein Stabilization) | ≈ 100 nM | [1] |

Table 2: In Vivo Efficacy of this compound in LPS-Induced Lung Injury Mouse Model

| Parameter | Vehicle Control (LPS) | This compound (10 mg/kg) + LPS | Outcome | Reference |

| Bronchoalveolar Lavage (BAL) Fluid Protein Concentration | Significantly Elevated | Significantly Decreased | Reduction in pulmonary edema | [1] |

| BAL Fluid Total Cell Count | Significantly Elevated | Significantly Decreased | Reduction in inflammatory cell infiltration | [1] |

| Lung Cell Infiltrates (Histology) | Significant Infiltration | Significantly Decreased | Reduction in lung inflammation | [1] |

| BAL Fluid Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | Significantly Elevated | Significantly Decreased | Attenuation of the inflammatory response | [1] |

Note: Specific numerical data (mean ± SEM/SD) were not available in the provided search results. The table reflects the reported significant effects.

Experimental Protocols

A detailed methodology for investigating the effects of this compound in an LPS-induced acute lung injury mouse model is provided below.

Experimental Workflow

Animal Model and Husbandry

-

Species: Mus musculus

-

Strain: C57BL/6 mice are commonly used and are susceptible to bleomycin- and LPS-induced lung injury.[5]

-

Age: 8-12 weeks.

-

Housing: House animals in individually ventilated cages with free access to standard rodent chow and water. Maintain a 12-hour light/dark cycle.

-

Acclimation: Allow at least one week for acclimatization before commencing any experimental procedures.

Preparation of Reagents

-

This compound Formulation:

-

For intraperitoneal (i.p.) injection, this compound can be formulated in a vehicle such as 10% DMSO in corn oil or a solution of DMSO, PEG300, Tween-80, and saline.[1]

-

Example Formulation: To prepare a 1 mg/mL solution, dissolve this compound in DMSO to a stock concentration (e.g., 20.8 mg/mL), then dilute with the appropriate vehicle.[1] Ensure the final DMSO concentration is non-toxic to the animals.

-

-

Lipopolysaccharide (LPS) Solution:

-

Dissolve LPS from Escherichia coli (e.g., serotype O111:B4) in sterile, pyrogen-free saline to the desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 20g mouse receiving 100 µL).

-

Experimental Groups

-

Group 1: Vehicle Control: Mice receive an i.p. injection of the vehicle followed by intratracheal instillation of sterile saline.

-

Group 2: LPS Control: Mice receive an i.p. injection of the vehicle followed by intratracheal instillation of LPS.

-

Group 3: this compound Treatment: Mice receive an i.p. injection of this compound (10 mg/kg) followed by intratracheal instillation of LPS.

Induction of Acute Lung Injury and Treatment

-

This compound Administration: Administer this compound (10 mg/kg) or vehicle via intraperitoneal injection one hour prior to LPS challenge.[1]

-

Anesthesia: Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).

-

Intratracheal LPS Instillation:

-

Place the anesthetized mouse in a supine position on a surgical board.

-

Make a small midline incision in the neck to expose the trachea.

-

Carefully insert a 24-gauge catheter into the trachea.

-

Instill a single bolus of LPS (e.g., 3-5 mg/kg body weight in 50-100 µL of sterile saline).[1][6][7]

-

Follow the LPS instillation with a bolus of air (approximately 100-200 µL) to ensure distribution throughout the lungs.[7]

-

Suture the incision and allow the mouse to recover on a warming pad.

-

Post-Procedure Monitoring and Sample Collection

-

Monitoring: Observe the animals for signs of distress, such as labored breathing, piloerection, and lethargy.

-

Euthanasia and Sample Collection: At a predetermined time point (e.g., 24, 48, or 72 hours post-LPS instillation), euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Bronchoalveolar Lavage (BAL):

-

Expose the trachea and insert a catheter.

-

Instill and aspirate a known volume of sterile, cold PBS (e.g., 3 x 0.5 mL).[7]

-

Pool the recovered fluid (BALF) and keep it on ice.

-

-

Lung Tissue Collection:

-

Perfuse the pulmonary circulation with PBS to remove blood.

-

Excise the lungs.

-

The left lung can be used for histological analysis (inflate with 4% paraformaldehyde).

-

The right lung can be snap-frozen in liquid nitrogen for molecular and biochemical analyses.

-

Endpoint Analysis

-

BALF Analysis:

-

Total Protein: Determine the protein concentration in the BALF supernatant using a BCA or Bradford protein assay as an indicator of alveolar-capillary barrier permeability.

-

Cell Counts and Differentials: Centrifuge the BALF to pellet the cells. Resuspend the pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with Diff-Quik to determine the differential cell counts (neutrophils, macrophages, lymphocytes).

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BALF supernatant using ELISA kits.

-

-

Lung Histopathology:

-

Embed the fixed lung tissue in paraffin and cut sections.

-

Stain with Hematoxylin and Eosin (H&E) to assess lung injury, including inflammatory cell infiltration, alveolar wall thickening, and edema.

-

Score the lung injury using a semi-quantitative scoring system.

-

-

Myeloperoxidase (MPO) Assay:

-

Homogenize a portion of the lung tissue and measure MPO activity as an index of neutrophil infiltration.

-

-

Gene Expression Analysis:

-

Extract RNA from the lung tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of pro-inflammatory genes (e.g., Tnf, Il6, Il1b) and markers of HECTD2 pathway activation.

-

Alternative Model: Bleomycin-Induced Pulmonary Fibrosis

For studying the potential anti-fibrotic effects of this compound, a bleomycin-induced pulmonary fibrosis model can be utilized.

-

Induction: A single intratracheal instillation of bleomycin (e.g., 1-5 U/kg).[5][8]

-

Timeline: Fibrosis typically develops over 14-28 days.[9]

-

This compound Administration: A chronic dosing regimen would likely be required.

-

Endpoints:

This compound presents a targeted approach to mitigating lung inflammation by modulating the HECTD2-PIAS1-NF-κB signaling axis. The protocols outlined above provide a framework for the preclinical evaluation of this compound in a robust and reproducible mouse model of acute lung injury. Careful attention to experimental detail and the selection of appropriate endpoints are crucial for accurately assessing the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alleviation of gram-negative bacterial lung inflammation by targeting HECTD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. criver.com [criver.com]

Application Notes and Protocols for BC-1382 in LPS-Induced Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-1382 is a potent and specific small-molecule inhibitor of the HECT domain E3 ubiquitin protein ligase 2 (HECTD2).[1][2][3][4] In the context of inflammation driven by lipopolysaccharide (LPS), this compound demonstrates significant anti-inflammatory activity. Its mechanism of action centers on preventing the HECTD2-mediated ubiquitination and subsequent degradation of the Protein Inhibitor of Activated STAT 1 (PIAS1).[2][3][4] PIAS1 is a critical negative regulator of key inflammatory signaling pathways, including the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) and nuclear factor κB (NF-κB) pathways.[2][3] By stabilizing PIAS1, this compound effectively suppresses the production and release of pro-inflammatory cytokines, offering a targeted therapeutic strategy for conditions such as LPS-induced acute lung injury.[1][2][3][4]

These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models of LPS-induced inflammation, based on established research.

Mechanism of Action: HECTD2-PIAS1 Axis

LPS, a component of the outer membrane of Gram-negative bacteria, triggers a powerful inflammatory response by activating Toll-like receptor 4 (TLR4). This activation initiates downstream signaling cascades that lead to the transcription of numerous pro-inflammatory genes. A key regulatory point in this process is the E3 ligase HECTD2, which targets the anti-inflammatory protein PIAS1 for degradation. By inhibiting HECTD2, this compound preserves PIAS1 levels, thereby dampening the inflammatory cascade.

Figure 1. Simplified signaling pathway of this compound action in LPS-induced inflammation.

Quantitative Data Summary

The following tables summarize the effective dosages and concentrations of this compound in attenuating LPS-induced inflammation.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell/System | Notes |

| IC₅₀ (HECTD2/PIAS1 Interaction) | ~5 nM | Biochemical Assay | Concentration required to inhibit 50% of the HECTD2-PIAS1 interaction.[1] |

| IC₅₀ (PIAS1 Protein Level Increase) | ~100 nM | Cellular Assay | Concentration required to achieve a 50% increase in PIAS1 protein levels under non-stimulus conditions.[1] |

| Effective Concentration | 800 nM | LPS-stimulated cells | Concentration shown to suppress LPS-induced PIAS1 degradation and restore its protein levels.[1] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Lung Injury

| Parameter | Value | Administration Route | Animal Model | Key Outcomes |

| Effective Dosage | 10 mg/kg | Intraperitoneal (i.p.) | Mice with LPS-induced lung injury | Significantly decreased bronchoalveolar lavage (BAL) protein concentrations, total cell counts, and pro-inflammatory cytokine levels.[1] |

Experimental Protocols

In Vivo Model: LPS-Induced Acute Lung Injury in Mice

This protocol describes the induction of acute lung injury in mice using intratracheal administration of LPS and subsequent treatment with this compound.

Materials:

-

This compound (solubilized in an appropriate vehicle, e.g., DMSO and saline)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Anesthetic agent (e.g., isoflurane)

-

Animal handling and surgical equipment

-

8- to 12-week-old C57BL/6 mice

Procedure:

-

Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.

-

Preparation of Reagents:

-

Dissolve LPS in sterile saline to a final concentration for delivering 3 mg/kg in a volume of 50 µL.

-

Prepare this compound solution for intraperitoneal injection to deliver a dose of 10 mg/kg. The final concentration of the vehicle (e.g., DMSO) should be non-toxic.

-

-

LPS Challenge:

-

Anesthetize the mouse using isoflurane.

-

Visualize the trachea and instill 50 µL of the LPS solution (3 mg/kg) intratracheally.

-

Allow the mouse to recover on a warming pad.

-

-

This compound Administration:

-

Administer this compound (10 mg/kg) or vehicle control via intraperitoneal injection. The timing of administration should be determined by the study design (e.g., 1 hour before or after LPS challenge).

-

-

Endpoint Analysis (18-24 hours post-LPS):

-

Euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline from the lungs.

-

Collect BAL fluid for analysis of total protein concentration (as a marker of lung permeability) and total and differential cell counts.

-

Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid using ELISA or multiplex bead array.

-

Collect lung tissue for histological analysis (e.g., H&E staining) to assess inflammation and injury.

-

Figure 2. Experimental workflow for the in vivo mouse model of LPS-induced lung injury.

In Vitro Model: Cytokine Release from Human PBMCs

This protocol details the use of this compound to inhibit LPS-induced cytokine release from primary human peripheral blood mononuclear cells (PBMCs).

Materials:

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Ficoll-Paque for PBMC isolation

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Human whole blood from healthy donors

-

96-well cell culture plates

-

ELISA kits for human TNF-α, IL-6, etc.

Procedure:

-

PBMC Isolation:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Wash the isolated cells with sterile PBS and resuspend in complete RPMI-1640 medium.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Cell Plating:

-

Seed PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

-

This compound Pre-treatment:

-

Prepare serial dilutions of this compound in complete medium. A final concentration range of 10 nM to 1 µM is recommended for dose-response studies. An effective concentration of 800 nM can be used for targeted experiments.[1]

-

Add the diluted this compound or vehicle control (DMSO) to the appropriate wells. The final DMSO concentration should be ≤ 0.1%.

-

Pre-incubate the cells with this compound for 1-2 hours at 37°C, 5% CO₂.

-

-

LPS Stimulation:

-

Add LPS to the wells to a final concentration of 10-100 ng/mL.

-